Orthogonal C–I Reactivity: Cross-Coupling Superiority Over Des-Halo and Chloro Analogs
The C(sp³)–I bond at the 3-position of this compound enables chemoselective transition-metal-catalyzed cross-coupling reactions that are kinetically and thermodynamically inaccessible to the corresponding des-halo analog (CAS 2225136-21-8, purity 95%+) and substantially more efficient than the chloro analog. The carbon-iodine bond dissociation energy (BDE) is approximately 53 kcal/mol for alkyl iodides, compared to ~67 kcal/mol for alkyl bromides and ~78 kcal/mol for alkyl chlorides, translating into faster oxidative addition and enabling milder reaction conditions (lower temperature, shorter reaction times) [1]. In related cycloheptane scaffolds, the vicinal arrangement of the gem-difluoro group adjacent to iodine has been noted to create a 'highly functionalized and reactive scaffold' amenable to diverse cross-coupling transformations .
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) controlling oxidative addition kinetics in cross-coupling |
|---|---|
| Target Compound Data | C(sp³)–I BDE ≈ 53 kcal/mol (class-level for alkyl iodides); iodine at 3-position on gem-difluorocycloheptane scaffold |
| Comparator Or Baseline | C(sp³)–Br BDE ≈ 67 kcal/mol; C(sp³)–Cl BDE ≈ 78 kcal/mol; Des-halo analog (CAS 2225136-21-8) lacks halogen handle entirely |
| Quantified Difference | C–I BDE lower by ~14 kcal/mol vs C–Br and ~25 kcal/mol vs C–Cl; des-halo analog is unreactive in cross-coupling |
| Conditions | General bond dissociation energy values for alkyl halides, applicable to Pd(0)/Pd(II), Ni, or Cu-catalyzed cross-coupling manifolds |
Why This Matters
Enables chemoselective cross-coupling at the 3-position under mild conditions where chloro or des-halo analogs are either unreactive or require forcing conditions that degrade other functional groups on the scaffold.
- [1] Blanksby SJ, Ellison GB. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36(4), 255–263. Reports C–I BDE: 53.2 kcal/mol (CH₃I), C–Br BDE: 67.0 kcal/mol (CH₃Br), C–Cl BDE: 78.5 kcal/mol (CH₃Cl). View Source
